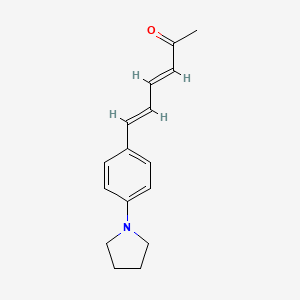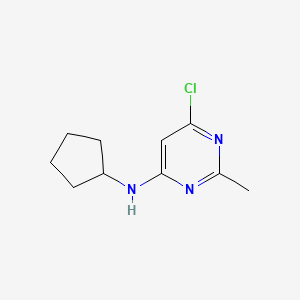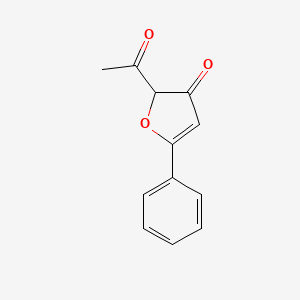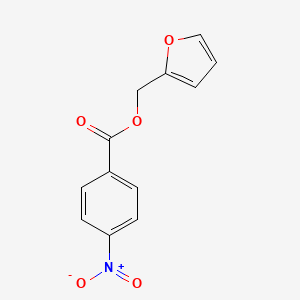
Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine is a complex organic compound that features a quinoline, thiazole, and guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully reduced quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline and thiazole moieties can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(tert-butyl)-2-(quinolin-4-yl)-3-(thiazol-2-yl)guanidine: Lacks the phenyl group, potentially altering its chemical and biological properties.
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring, which may affect its reactivity and applications.
Uniqueness
1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group can influence the compound’s solubility and stability, while the phenylquinoline and thiazole moieties provide sites for further functionalization and interaction with biological targets.
特性
CAS番号 |
71079-97-5 |
|---|---|
分子式 |
C23H23N5S |
分子量 |
401.5 g/mol |
IUPAC名 |
2-tert-butyl-1-(2-phenylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C23H23N5S/c1-23(2,3)28-21(27-22-24-13-14-29-22)26-20-15-19(16-9-5-4-6-10-16)25-18-12-8-7-11-17(18)20/h4-15H,1-3H3,(H2,24,25,26,27,28) |
InChIキー |
PECUFLIOROEGDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)NC4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)

![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)

![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)

![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)

